N-(4-methoxyphenyl)isonicotinamide
Description
Contextualization within Pyridine (B92270) Carboxamide Chemistry
N-(4-methoxyphenyl)isonicotinamide belongs to the larger class of pyridine carboxamides. These are organic compounds characterized by a pyridine ring where a carboxamide group is attached. guidechem.com The position of this carboxamide group on the pyridine ring gives rise to different isomers with distinct properties and applications. For instance, isonicotinamide (B137802), the parent structure of the compound in focus, is the amide form of isonicotinic acid and is an isomer of nicotinamide (B372718). wikipedia.org
Pyridine carboxamides are significant in various fields, including pharmaceuticals and materials science. guidechem.comtandfonline.com They are recognized as important building blocks in organic synthesis and as ligands in coordination chemistry. guidechem.com The versatility of the pyridine carboxamide scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities. tandfonline.com
Historical Development and Emerging Research Significance
The synthesis of pyridine carboxamides like nicotinamide and isonicotinamide has been a subject of interest for decades. Patented methods, such as the hydrolysis of cyanopyridines, have been developed for their production. google.com The synthesis of this compound itself can be achieved through various organic synthesis routes. One potential pathway involves the reaction of isonicotinoyl chloride with p-anisidine (B42471). Another approach could be the coupling of isonicotinic acid with p-anisidine using a suitable coupling agent.
The emerging research significance of this compound and its derivatives is highlighted by their involvement in the synthesis of more complex molecules with potential biological applications. For instance, derivatives are being investigated for their antimicrobial properties. nih.gov Furthermore, related structures have been explored for their ability to form hydrogels, indicating potential applications in materials science. nih.gov
Overview of Advanced Academic Investigations
Advanced academic investigations into this compound and its analogs are uncovering a range of potential applications. Researchers are actively exploring the synthesis of novel derivatives and evaluating their biological and material properties.
One area of investigation involves the use of this compound as a precursor for the synthesis of heterocyclic compounds. For example, a study details the cobalt(II)-catalyzed cyclization of a related thiosemicarbazide (B42300) to form an oxadiazole derivative. nih.gov This highlights the utility of the isonicotinoyl moiety in constructing more complex chemical architectures.
Furthermore, computational and electrochemical studies are being employed to understand the properties of these molecules. For instance, studies on related N-substituted isonicotinamide derivatives have investigated their drug-likeness and electrochemical behavior, providing insights into their potential as therapeutic agents. nih.gov The ability of similar pyridine carboxamide derivatives to engage in hydrogen bonding and self-assembly is also a key area of research, with implications for the design of new materials. nih.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H12N2O2 |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)pyridine-4-carboxamide |
| InChI | InChI=1S/C13H12N2O2/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10/h2-9H,1H3,(H,15,16) |
| InChIKey | LVERVLNIJMUPKJ-UHFFFAOYSA-N |
| SMILES | COc1ccc(NC(=O)c2ccncc2)cc1 |
Data sourced from Cheméo and NIST WebBook. chemeo.comnist.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
14621-02-4 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10/h2-9H,1H3,(H,15,16) |
InChI Key |
LVERVLNIJMUPKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Chemical Synthesis of N-(4-methoxyphenyl)isonicotinamide
The formation of the amide bond in this compound is a cornerstone of its synthesis, achievable through various established and emerging chemical techniques.
Conventional Synthetic Routes for Amide Formation
The most direct and conventional method for synthesizing this compound involves the reaction of an activated derivative of isonicotinic acid with p-anisidine (B42471) (4-methoxyaniline). This nucleophilic acyl substitution is a fundamental reaction in organic chemistry. youtube.com
Typically, isonicotinic acid is first converted to a more reactive acyl halide, most commonly isonicotinoyl chloride. This activation is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting isonicotinoyl chloride is then reacted with p-anisidine in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct.
Alternatively, the amide can be formed directly from isonicotinic acid and p-anisidine using coupling agents. These reagents activate the carboxylic acid in situ, facilitating the attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
While reactions starting from esters or anhydrides are also viable, the acid chloride route is often preferred for its high reactivity and yield. youtube.com The reaction starting from the carboxylic acid itself requires catalysis, typically under acidic conditions, as base catalysis would deprotonate the carboxylic acid, rendering it unreactive. youtube.com
Electrosynthesis Approaches for Isonicotinamide (B137802) Derivatives
Modern synthetic chemistry has increasingly turned to electrosynthesis as a green and efficient alternative for constructing chemical bonds. Amide bond formation, including for derivatives of isonicotinamide, is no exception. These methods often proceed under mild conditions without the need for stoichiometric activating agents, reducing chemical waste. chemistryviews.orgrsc.org
Several electrochemical strategies are applicable for the synthesis of N-aryl amides:
Iodine-Mediated Amide Coupling: An electrochemical approach can be used for amide coupling where an iodide salt (e.g., NBu₄I) acts as a redox mediator. In this process, iodide is anodically oxidized to a reactive iodine species which, in concert with a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃), activates the carboxylic acid for reaction with the amine. This method avoids hazardous coupling reagents and allows the reaction to be controlled by the applied current. chemistryviews.org
Oxidation of Hemiaminals: Amides can be synthesized through the oxidative coupling of aldehydes and amines. These substrates form a hemiaminal intermediate in equilibrium, which can be selectively oxidized at an electrode to form the amide. Gold electrocatalysts have shown high selectivity for this transformation. acs.org For the synthesis of this compound, this would involve the reaction of isonicotinaldehyde with p-anisidine, followed by electrochemical oxidation.
From Thiocarboxylic Acids: A catalyst-free method involves the reaction of thiocarboxylic acids with amines. Thioaliphatic acids can be electro-oxidized to form disulfide intermediates, which then react with an amine to yield the corresponding amide in excellent yields. nih.gov
These electrosynthetic methods represent a sustainable frontier for the production of isonicotinamide derivatives, offering high efficiency and reduced environmental impact. researchgate.net
Synthesis of this compound-Containing Molecular Scaffolds
The isonicotinamide moiety is a valuable component in the construction of larger, more complex heterocyclic systems, often with significant biological or material science applications.
Multi-component Cycloaddition Reactions for Heterocyclic Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly efficient for building molecular diversity. heteroletters.org Such strategies have been employed to incorporate the isonicotinamide framework into novel heterocyclic scaffolds.
A notable example is the synthesis of N-(7-R)-2-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide derivatives. These complex molecules, which contain both an azetidine (B1206935) ring (a four-membered nitrogen heterocycle) and an isonicotinamide group, are formed via a one-pot, three-component [2π+2π] cycloaddition reaction. researchgate.netresearchgate.net
The reaction proceeds by first condensing isoniazide (isonicotinic acid hydrazide) with a substituted aromatic aldehyde to form a Schiff base intermediate. This intermediate then undergoes a [2π+2π] cycloaddition with an alkene, such as 2,3-dihydrofuran. This process creates a bicyclic azetidine system appended to the isonicotinamide core in good yields. researchgate.netresearchgate.net A similar reaction using maleic anhydride (B1165640) instead of dihydrofuran leads to N-(2,4-dioxo-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide derivatives. heteroletters.orgheteroletters.org
The table below summarizes the synthesis of various N-(7-R)-2-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide derivatives via this method. researchgate.net
| Entry | Substituent (R) | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 2,5-(MeO)₂C₆H₃ | 4a | 1.26 | 84 |
| 2 | 3,4-(HO)₂C₆H₃ | 4b | 1.43 | 81 |
| 3 | 3-HOC₆H₄ | 4c | 1.35 | 78 |
| 4 | 4-CNC₆H₄ | 4d | 1.19 | 79 |
| 5 | 4-HO-3-MeOC₆H₃ | 4e | 1.28 | 78 |
| 6 | Ph | 4f | 1.32 | 81 |
| 7 | 3-BrC₆H₄ | 4g | 1.37 | 76 |
| 8 | 4-MeOC₆H₄ | 4h | 1.30 | 80 |
| 9 | 4-HOC₆H₄ | 4i | 1.18 | 78 |
| 10 | 4-ClC₆H₄ | 4j | 1.24 | 80 |
The success of the aforementioned [2π+2π] cycloaddition reaction is often dependent on the catalyst system. Montmorillonite K-10, a type of clay, has emerged as an effective, heterogeneous, and green catalyst for this transformation. researchgate.netresearchgate.net
Montmorillonite K-10 is an acidic clay that possesses both Brønsted and Lewis acid sites, allowing it to catalyze a wide range of organic reactions. researchgate.net Its advantages include low cost, ease of handling, high surface area, and reusability. researchgate.net In the synthesis of azetidine derivatives, the clay facilitates the key cyclization step. researchgate.net The use of such heterogeneous catalysts simplifies work-up procedures, as the catalyst can be removed by simple filtration, and promotes environmentally friendly "green" chemistry. researchgate.net The reaction can be further optimized through the use of ultrasonic irradiation, which often leads to shorter reaction times and higher yields. heteroletters.orgresearchgate.netresearchgate.net
Routes to N-Aryl Isonicotinamide Derivatives
The synthesis of N-aryl isonicotinamides, the structural class to which this compound belongs, is well-documented in chemical literature. A predominant method for forging the crucial amide bond is the reaction between isonicotinic acid and a substituted aniline (B41778), such as 4-methoxyaniline. This transformation is frequently accomplished using coupling agents that activate the carboxylic acid group of isonicotinic acid, thereby facilitating the nucleophilic attack by the aniline. Common coupling systems include the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) or a combination of a carbodiimide, like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). These methods are valued for their efficiency and broad applicability to a wide range of substituted anilines and related pyridinecarboxylic acids.
An alternative, classical approach involves the conversion of isonicotinic acid to its more reactive acid chloride derivative, isonicotinoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting isonicotinoyl chloride is then reacted with the desired aniline in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. While effective, this route requires the handling of moisture-sensitive and corrosive reagents.
More contemporary methods, such as palladium-catalyzed cross-coupling reactions, have also been employed. These reactions can form the amide bond directly from isonicotinamide and an aryl halide, offering a different synthetic strategy that can be advantageous in certain molecular contexts.
Table 1: Comparison of Synthetic Routes to N-Aryl Isonicotinamides
| Synthetic Route | Reactants | Key Reagents/Catalysts | Advantages | Disadvantages |
| Amide Coupling | Isonicotinic Acid, Aniline | DCC, EDC/HOBt, CDI | High yields, mild conditions, broad substrate scope | Generation of stoichiometric byproducts (e.g., DCU) |
| Acyl Chloride Formation | Isonicotinoyl Chloride, Aniline | Base (e.g., Pyridine, Triethylamine) | High reactivity, often high yielding | Use of corrosive and moisture-sensitive reagents |
| Palladium-Catalyzed Amination | Isonicotinamide, Aryl Halide | Palladium Catalyst, Ligand, Base | Alternative disconnection approach | Catalyst cost and potential for metal contamination |
Intermediate Synthesis for Complex Architectures (e.g., Pyrazolo-Pyridine systems)
This compound is not only a target molecule in its own right but also a valuable intermediate for the construction of more elaborate heterocyclic systems. A notable example is its use in the synthesis of pyrazolo[3,4-b]pyridine derivatives. These fused bicyclic structures are of significant interest in medicinal chemistry.
In a typical synthetic sequence, the this compound scaffold can be chemically modified to introduce reactive handles. For instance, the pyridine ring can undergo reactions to introduce functionalities that are poised for cyclization. A common strategy involves the chlorination of the pyridine ring, followed by reaction with hydrazine (B178648) to form a hydrazinyl-pyridine intermediate. This intermediate then becomes the cornerstone for building the adjacent pyrazole (B372694) ring.
The cyclization to form the pyrazolo[3,4-b]pyridine core is often achieved by reacting the hydrazinyl intermediate with a 1,3-dicarbonyl compound or its equivalent. The choice of this cyclization partner allows for the introduction of various substituents onto the newly formed pyrazole ring. The N-(4-methoxyphenyl)amide moiety often remains intact throughout this synthetic sequence, ultimately serving as a key substituent on the final complex architecture. This modular approach is highly effective for generating libraries of related compounds for further scientific investigation.
Green Chemistry Principles in Synthetic Strategies
The principles of green chemistry are increasingly being integrated into the synthetic planning for compounds like this compound to minimize environmental impact and enhance sustainability.
A primary focus is the reduction or replacement of hazardous solvents. Traditional syntheses might employ chlorinated solvents like dichloromethane (B109758) or chloroform. Green alternatives include the use of more benign solvents such as ethanol, 2-propanol, or even water, where the solubility of the reactants allows. Solvent-free reaction conditions, where the neat reactants are mixed, often with microwave irradiation to provide energy, represent an even more environmentally friendly approach.
The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is also a key consideration. Direct amidation reactions, facilitated by catalytic coupling agents, are generally more atom-economical than the acyl chloride route, which generates stoichiometric amounts of waste. The development of reusable or catalytic activators for amide bond formation is an active area of research aligned with green chemistry goals.
Energy efficiency is another important aspect. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times for the synthesis of N-aryl amides compared to conventional heating methods. This not only saves energy but can also lead to cleaner reactions with fewer byproducts.
Furthermore, the use of catalytic rather than stoichiometric reagents is a cornerstone of green synthesis. This includes the exploration of biocatalysis, using enzymes like lipases to catalyze the amidation reaction under mild conditions, as well as the development of highly efficient and recyclable metal-based catalysts for cross-coupling reactions.
Table 2: Application of Green Chemistry Principles in this compound Synthesis
| Green Chemistry Principle | Traditional Method | Green Alternative | Environmental Benefit |
| Solvent Choice | Chlorinated Solvents (e.g., Dichloromethane) | Ethanol, Water, Solvent-free | Reduced toxicity and volatile organic compound emissions |
| Atom Economy | Use of stoichiometric reagents (e.g., Thionyl Chloride) | Direct catalytic amidation | Minimization of chemical waste |
| Energy Efficiency | Conventional heating (e.g., oil bath) | Microwave-assisted synthesis | Reduced energy consumption and faster reaction times |
| Catalysis | Stoichiometric coupling agents | Recyclable catalysts, Biocatalysis (enzymes) | Reduced waste, milder reaction conditions |
Molecular Structure and Conformation Analysis
Advanced X-ray Crystallography Studies of N-(4-methoxyphenyl)isonicotinamide and Related Pyridine (B92270) Carboxamides
X-ray diffraction studies on single crystals of pyridine carboxamides, including analogues of this compound, are fundamental to understanding their solid-state structures.
The crystal structures of isonicotinamide (B137802) derivatives are often characterized by extensive networks of intermolecular interactions. In the case of N-(4-methoxyphenyl)picolinamide, an isomer of the title compound, the molecule crystallizes in the monoclinic space group P2₁/n. The crystal packing is stabilized by a combination of strong N-H···O hydrogen bonds and weaker C-H···O, C-H···N, and π-π interactions. These interactions typically organize the molecules into chains or sheets. For instance, in some derivatives, intermolecular N-H···O and C-H···O hydrogen bonds generate molecular chains that extend along a crystallographic axis.
The predictable patterns of intermolecular interactions, known as supramolecular synthons, are key to the crystal engineering of pyridine carboxamides. The most robust and common synthon observed is the amide N–H⋯O hydrogen bond, which often forms dimeric or catemeric (chain-like) motifs. In cocrystals of isonicotinamide with phenols, the phenol⋯pyridine O–H⋯N hydrogen bond is another prevalent and stable synthon. The interplay of these primary synthons, along with weaker C–H⋯O and C–H⋯π contacts, directs the self-assembly of molecules into higher-order 0D discrete units, 1D chains, or 2D networks. In related sulfonamide structures, supramolecular chains described by a C(4) graph-set motif are formed via N–H⋯O hydrogen bonds.
The molecular conformation of this compound and its analogues can be stabilized by intramolecular hydrogen bonds. In the closely related N-(4-methoxyphenyl)picolinamide, the molecular conformation is stabilized by two such intramolecular hydrogen bonds. Theoretical studies on similar structures, like 3-amino-4-methoxy benzamide, have identified weak intramolecular hydrogen bonds with stabilization energies around 1.25 kcal/mol. While these intramolecular interactions are relatively weak, they play a crucial role in locking the molecule into a specific, often near-planar, conformation.
Table 1: Selected Crystallographic and Geometric Data for Related Compounds
| Parameter | N-(4-methoxyphenyl)picolinamide | N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁ |
| Dihedral Angle (Ring-Ring) | 14.25° | 59.39° |
| Key Torsion Angle | C6—N2—C7—C8 = 12.7° | C6—S1—N1—C8 = -71.4° |
Advanced Spectroscopic Characterization Techniques
Spectroscopy provides complementary data to crystallography, offering insights into the molecule's structure, dynamics, and interactions, often in solution or in the solid state without the need for single crystals.
High-resolution NMR spectroscopy is a powerful tool for studying the dynamic processes and intermolecular interactions of pyridine carboxamides. Dynamic NMR studies on isonicotinamide have been used to measure the rotational barrier of the amide C-N bond. The activation enthalpy for this rotation in isonicotinamide was determined to be +14.1 ± 0.2 kcal/mol, a value that reflects the partial double-bond character of the amide linkage and is influenced by electronic effects from the pyridine ring.
Furthermore, solid-state NMR (ssNMR) is particularly adept at probing non-covalent interactions directly within a crystal lattice. Techniques such as 2D ¹H-¹³C and ¹H-¹⁴N heteronuclear correlation experiments can identify and confirm the presence of intermolecular hydrogen-bonding synthons, such as the O–H···N or N–H···O bonds that form in cocrystals involving nicotinamide (B372718) or isonicotinamide. This provides a direct bridge between the supramolecular synthons observed in crystallography and their spectroscopic signature.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a molecular fingerprint by identifying the characteristic vibrational modes of a compound's functional groups. nih.gov While a dedicated, complete spectrum for this compound is not detailed in the available literature, a comprehensive analysis can be constructed based on data from its constituent parts and closely related analogues like nicotinamide and other N-(4-methoxyphenyl) amides. ijrar.orgresearchgate.net
The key vibrational bands for this compound are expected in the following regions:
N-H Vibrations: The amide N-H stretching vibration is typically observed as a strong band in the FT-IR spectrum, generally in the range of 3500–3200 cm⁻¹. ijrar.org
C-H Vibrations: Aromatic C-H stretching vibrations from both the pyridine and benzene (B151609) rings are expected to appear as multiple weak to medium bands in the 3100–3000 cm⁻¹ region. The asymmetric and symmetric stretching of the methyl (CH₃) group in the methoxy (B1213986) moiety will also produce bands in the 3000-2840 cm⁻¹ range. ijrar.org
C=O Vibration (Amide I): The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum of amides. It is expected to be found in the region of 1700–1650 cm⁻¹.
N-H Bending and C-N Stretching (Amide II): The Amide II band, resulting from a mix of N-H in-plane bending and C-N stretching, typically appears in the 1650–1550 cm⁻¹ range.
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine and benzene rings occur in the 1600–1400 cm⁻¹ region. These bands are useful for confirming the presence of the aromatic systems.
C-O-C Vibrations: The characteristic asymmetric and symmetric C-O-C stretching vibrations of the methoxy group are anticipated to produce strong bands in the 1300-1000 cm⁻¹ region.
The following table summarizes the expected characteristic vibrational frequencies based on analyses of analogous compounds.
| Vibrational Assignment | Expected Wavenumber (cm⁻¹) | Technique |
| Amide N-H Stretch | 3500 - 3200 | FT-IR, Raman |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Methyl C-H Stretch | 3000 - 2840 | FT-IR, Raman |
| Amide I (C=O Stretch) | 1700 - 1650 | FT-IR, Raman |
| Amide II (N-H Bend, C-N Stretch) | 1650 - 1550 | FT-IR, Raman |
| Aromatic C=C/C=N Stretch | 1600 - 1400 | FT-IR, Raman |
| Asymmetric C-O-C Stretch | ~1250 | FT-IR, Raman |
| Symmetric C-O-C Stretch | ~1030 | FT-IR, Raman |
These vibrational modes provide a detailed and unique spectral signature for the identification and structural confirmation of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is dominated by transitions involving its extended conjugated π-electron system. This system includes the pyridine ring, the amide bridge, and the 4-methoxyphenyl (B3050149) ring. The presence of conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption maxima (λmax) to longer wavelengths. mdpi.com
The primary electronic transitions expected for this molecule are:
π → π* Transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Given the extended conjugated system of this compound, these transitions are expected to be the most prominent feature in its UV-Vis spectrum. In similar fused pyridine heterocyclic systems, these transitions result in characteristic absorption bands in the 250 to 390 nm range. researchgate.net
n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. These absorptions typically occur at longer wavelengths than π → π* transitions and may appear as a shoulder on the main absorption peak or as a separate, weak band. mdpi.comresearchgate.net
Computational and Theoretical Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT has proven to be a powerful tool for investigating the electronic characteristics of N-(4-methoxyphenyl)isonicotinamide and related structures. rsc.orgpku.edu.cn These calculations are fundamental in predicting the molecule's behavior in various chemical environments.
Geometry Optimization and Energetic Landscape Profiling
Theoretical geometry optimization of this compound and its derivatives is typically performed to find the most stable conformation of the molecule. This process involves minimizing the energy of the molecule with respect to its atomic coordinates. For instance, studies on similar compounds have utilized methods like B3LYP with basis sets such as 6-311G(d,p) to achieve optimized geometries. researchgate.netresearchgate.net The resulting bond lengths and angles are crucial for understanding the molecule's three-dimensional structure. In a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, it was found that while bond lengths and angles were generally similar, the C-S-N-C torsion angles showed significant differences, leading to varied orientations of the phenyl rings. mdpi.com This highlights the importance of the energetic landscape in determining the preferred molecular conformation.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. aimspress.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's stability; a larger gap suggests higher stability and lower reactivity. aimspress.comnih.gov
For derivatives of N-(4-methoxybenzylidene) isonicotinohydrazone, DFT calculations have shown energy gaps ranging from 3.933 to 4.645 eV. researchgate.net The distribution of HOMO and LUMO orbitals reveals the electron-donating and electron-accepting regions of the molecule, respectively. In many organic molecules, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient parts, indicating the likely sites for electrophilic and nucleophilic attack. researchgate.netopenaccesspub.org
Table 1: Frontier Molecular Orbital Energies and Related Properties for Similar Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Derivative 1a | -5.277 | -1.281 | 3.996 |
| Derivative 1b | -5.252 | -1.265 | 3.987 |
| Derivative 1c | -5.279 | -1.321 | 3.957 |
Data adapted from studies on similar imidazolidin-4-one (B167674) derivatives, calculated at the B3LYP/6-311G(d,p) level. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule's surface. chemrxiv.orgresearchgate.netresearchgate.net It helps in identifying the regions that are rich or poor in electrons, which are crucial for understanding intermolecular interactions and chemical reactivity. chemrxiv.org The MEP map uses a color scale where red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue represents electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net
In related compounds, MEP analysis has been used to identify the reactive sites. For example, in 2-(4-methoxyphenyl)-2, 3-dihydro-1H-perimidine, the MEP map helped to elucidate the sites for intra- and intermolecular interactions. openaccesspub.org This analysis is instrumental in predicting how a molecule will interact with other molecules, such as receptors or substrates in a biological system. chemrxiv.org
Topological Analysis of Electron Density
The topological analysis of electron density provides a deeper understanding of the bonding characteristics and non-covalent interactions within a molecule.
Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonds. researchgate.netrsc.org By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), one can determine the nature of the chemical bonds. researchgate.net
A positive value of the Laplacian of the electron density at a BCP is indicative of a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions. Conversely, a negative value suggests a shared-shell interaction, characteristic of covalent bonds. rsc.org In studies of related sulfonamides, QTAIM has been used to characterize the N–H···O hydrogen bonds, providing quantitative measures of their strength and nature. mdpi.com
Table 2: QTAIM Parameters for Hydrogen Bonding Interactions in Similar Systems
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |
|---|---|---|---|
| Intramolecular H-bond | 0.011–0.020 | > 0 | Closed-shell |
| N–H···O | ~0.05 | > 0 | Strong hydrogen bond |
Data derived from general principles and findings in related systems. frontiersin.orgnih.gov
Non-Covalent Interaction (NCI) Analysis for Weak Interactions
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. nih.govnih.gov This method is based on the electron density and its reduced density gradient (RDG). researchgate.net
NCI plots typically use a color-coded isosurface to represent different types of interactions. Green surfaces usually indicate weak, attractive van der Waals interactions, blue surfaces represent strong, attractive interactions like hydrogen bonds, and red surfaces signify repulsive interactions, such as steric clashes. researchgate.net This analysis has been instrumental in understanding the packing of molecules in crystals and the forces that govern molecular recognition. For example, in DNA base pairs, NCI analysis can distinguish between the strong N-H···O and N-H···N hydrogen bonds and weaker C-H···O interactions. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a valuable computational method used to explore and quantify the various intermolecular interactions within a crystal. set-science.comacs.org This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the complete crystal. By mapping various properties onto this surface, a detailed picture of the molecular environment and packing can be obtained. biointerfaceresearch.commdpi.com
The normalized contact distance (dnorm) is a key property mapped onto the Hirshfeld surface. It is calculated based on the distances to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, as well as the van der Waals radii of the respective atoms. The dnorm surface uses a color gradient to visualize intermolecular contacts: red spots indicate close contacts that are shorter than the van der Waals separation, white areas represent contacts around the van der Waals distance, and blue regions show longer contacts. biointerfaceresearch.comscirp.org
While specific studies on this compound are not available, a detailed Hirshfeld surface analysis has been conducted on its structural isomer, N-(4-methoxyphenyl)picolinamide, which differs only by the position of the nitrogen atom in the pyridine (B92270) ring. mdpi.com The findings for this closely related compound provide significant insight into the types of interactions likely to dominate the crystal packing of this compound.
The analysis of N-(4-methoxyphenyl)picolinamide revealed that the crystal packing is stabilized by a combination of hydrogen bonds and van der Waals forces. mdpi.com The decomposition of the Hirshfeld surface into two-dimensional "fingerprint plots" allows for the quantification of the contribution of each type of intermolecular contact to the total surface area. For the picolinamide (B142947) isomer, H···H interactions were found to be the most significant, indicating the major role of van der Waals forces in the crystal's structural organization. mdpi.com This is followed by C···H and O···H contacts, which signify the presence of weaker C–H···π interactions and stronger, more traditional hydrogen bonds, respectively. mdpi.com
Table 1: Percentage Contribution of Intermolecular Contacts for N-(4-methoxyphenyl)picolinamide This interactive table summarizes the relative contributions of different intermolecular contacts to the Hirshfeld surface of N-(4-methoxyphenyl)picolinamide, a structural isomer of the title compound. mdpi.com
| Type of Contact | Contribution (%) | Primary Nature of Interaction |
| H···H | 47.0% | Van der Waals forces |
| C···H / H···C | 22.0% | Weak dispersive forces / C–H···π interactions |
| O···H / H···O | 15.4% | Hydrogen bonding |
| N···H / H···N | 5.0% | Hydrogen bonding |
| C···C | 4.8% | π-stacking / Van der Waals |
| C···N / N···C | 3.4% | Minor contacts |
| C···O / O···C | 1.9% | Minor contacts |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. wikipedia.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the conformational landscape and analyze how a molecule like this compound behaves in different environments, such as in various solvents. mdpi.comwikipedia.org
Conformational Flexibility: Every molecule is dynamic, exhibiting a range of motions from bond vibrations to the rotation of entire functional groups. For this compound, key aspects of its flexibility would include the rotation around the amide (C-N) bond and the single bonds connecting the phenyl and pyridyl rings to the central amide linker. MD simulations can be used to explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers that separate them. nih.govmun.ca By simulating the molecule over time (from picoseconds to microseconds), researchers can determine the preferred three-dimensional shapes the molecule adopts in solution and the frequency of transitions between these shapes. oup.com
Solvation Effects: The interaction of a solute with its surrounding solvent is critical to its behavior. MD simulations explicitly model solvent molecules (such as water, methanol (B129727), or others), allowing for a detailed analysis of solvation effects. nih.govmdpi.com These simulations can reveal the structure of the solvent shell around this compound, identifying specific solute-solvent interactions like hydrogen bonds. mdpi.com Furthermore, by using advanced techniques like thermodynamic integration, MD simulations can calculate the free energy of solvation, which is a measure of how favorably the molecule interacts with the solvent. nih.govresearchgate.net This information is crucial for understanding the molecule's solubility, a fundamental physical property. Comparing simulations in different solvents can elucidate how the molecule's conformational preferences and stability are modulated by its environment. nih.gov While specific MD studies on this compound are not publicly documented, the application of these established computational methods would provide invaluable insights into its dynamic nature.
Supramolecular Chemistry and Host Guest Systems
Design and Synthesis of N-(4-methoxyphenyl)isonicotinamide-Derived Glycoluril (B30988) Molecular Clips
The synthesis of glycoluril molecular clips featuring this compound sidewalls results in the formation of two distinct isomers. acs.org These isomers are differentiated by the mutual orientation of the this compound aromatic sidewalls along the central glycoluril framework. acs.org In one isomer, referred to as clip 1, the sidewalls are oriented in opposite directions. In the other isomer, clip 2, the sidewalls point in the same direction. acs.org This seemingly subtle structural variance has profound implications for their subsequent host-guest complexation behavior. acs.orgacs.org The ability to generate these two distinct isomers in a single synthetic step presents an opportunity to investigate how their structural differences influence their binding affinities and mechanisms. acs.org
Mechanistic Studies of Host-Guest Complexation (e.g., with Resorcinol (B1680541) Molecules)
The complexation behavior of these this compound-derived molecular clips has been extensively studied, particularly with resorcinol as a guest molecule. acs.orgacs.org These studies, employing concentration- and temperature-dependent 1H NMR and 1H–1H ROESY NMR experiments, have unveiled detailed mechanisms and thermodynamic parameters of the host-guest interactions. acs.org
The thermodynamic profiles of resorcinol complexation differ significantly between the two isomers. For clip 1, the complexation is characterized by an equilibrium constant (K) of 2340 M⁻¹ at 283 K. acs.org In contrast, clip 2 exhibits a more complex binding scenario with two distinct mechanisms, an "inner" and an "outer" complexation. acs.org At 283 K, the association constant for the "inner" mechanism (K₁₁) is 2520 M⁻¹, while for the "outer" mechanism (K₁₂), it is 650 M⁻¹. acs.org
Both complexation processes for both isomers are spontaneous and enthalpically driven. acs.orgacs.org The enthalpy change (ΔH) for the "inner" complexation of clip 2 (ΔH₁₁) is -8.9 kcal/mol, whereas the "outer" mechanism (ΔH₁₂) is significantly more exothermic with a ΔH of -19.8 kcal/mol, indicating a higher sensitivity to temperature changes. acs.org
Table 1: Thermodynamic Parameters for Resorcinol Complexation
| Molecular Clip | Binding Stoichiometry (Clip:Resorcinol) | Binding Mechanism | Equilibrium Constant (K) at 283 K (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) |
|---|---|---|---|---|
| Clip 1 | 1:1 | "Inner" | 2340 | Not specified |
| Clip 2 | 1:2 | "Inner" (K₁₁) | 2520 | -8.9 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The isomerization of the glycoluril molecular clips directly dictates the binding mechanism and stoichiometry of resorcinol complexation. acs.org Clip 1, with its oppositely directed this compound sidewalls, possesses a single binding site within its cleft and complexes one molecule of resorcinol in a 1:1 stoichiometry via an "inner" mechanism. acs.org
Conversely, clip 2, where the sidewalls are oriented in the same direction, features two distinct binding sites. acs.org This allows for the complexation of two resorcinol molecules, resulting in a 1:2 stoichiometry. acs.orgacs.org One binding site is located within the clip's cleft, similar to clip 1, facilitating the "inner" complexation. The second binding site is formed by the specific arrangement of the pyridinyl moieties, which enables an "outer" complexation mechanism. acs.org
The primary driving forces behind the host-guest complexation are a combination of hydrogen bonding and π-π stacking interactions. acs.orgrsc.org In the "inner" complexation mechanism observed in both clips, the resorcinol guest molecule is held within the clip's cleft. acs.org The hydroxyl groups of the resorcinol form hydrogen bonds with the oxygen atoms of the clip's urea (B33335) moieties. acs.org Simultaneously, the aromatic ring of the resorcinol interacts with the aromatic sidewalls of the clip through π-π stacking. acs.org
The "outer" mechanism, unique to clip 2, is facilitated by the formation of two hydrogen bonds between the hydroxyl groups of a second resorcinol molecule and the nitrogen atoms of the pyridine (B92270) moieties, whose distance is complementary to that of the resorcinol's hydroxyl groups. acs.org Non-covalent interactions like hydrogen bonding and π-π stacking are fundamental to molecular self-assembly. rsc.org The strength of π-π stacking can be enhanced by the presence of hydrogen bonds, which can affect the electron density of the aromatic rings. rsc.org
Homodimerization Behavior of this compound-Functionalized Clips
An interesting aspect of the supramolecular behavior of these clips is the difference in their ability to self-associate. Clip 1, with its oppositely oriented sidewalls, does not exhibit homodimerization. acs.org In contrast, clip 2 is capable of forming homodimers. acs.org However, studies have shown that the process of resorcinol complexation is more favorable than the homodimerization of clip 2, indicating a preference for host-guest interaction over self-association. acs.org
Chemoresponsive Properties of Supramolecular Motifs Incorporating this compound
The distinct and selective binding properties of these this compound-derived glycoluril clips highlight their potential as chemoresponsive systems. acs.orgacs.org Their high molecular recognition capability, particularly towards dihydroxyaromatic compounds like resorcinol, makes them promising candidates for the development of advanced, highly selective sensors and absorbing systems for this class of organic molecules. acs.org The sensitivity of their binding to small structural changes, as demonstrated by the different behaviors of the two isomers, underscores their potential for creating finely-tuned chemoresponsive materials. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Glycoluril |
Coordination Chemistry of N 4 Methoxyphenyl Isonicotinamide and Its Derivatives
Ligand Properties of the Isonicotinamide (B137802) Moiety
The isonicotinamide moiety, chemically known as pyridine-4-carboxamide, is the fundamental building block of N-(4-methoxyphenyl)isonicotinamide. nih.govwikipedia.org Its significance in coordination chemistry stems from the presence of multiple potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen and oxygen atoms of the amide group. This multi-functionality allows it to act as a versatile ligand.
Research has demonstrated that isonicotinamide and its derivatives can function as monodentate or bidentate ligands. mdpi.com In a monodentate fashion, coordination typically occurs through the pyridine nitrogen atom. mdpi.com More complex structures arise when the ligand acts as a bidentate bridge, linking two separate metal centers. This bridging is often achieved by coordinating the pyridine nitrogen to one metal ion and the amide oxygen to another, facilitating the formation of extended one-, two-, or three-dimensional coordination polymers. mdpi.com Furthermore, the amide group's N-H bond can participate in hydrogen bonding, which plays a crucial role in stabilizing the resulting supramolecular architectures. mdpi.com In related Schiff base derivatives, chelation can occur where the ligand binds to a single metal ion through both the azomethine nitrogen and the carbonyl oxygen atoms. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using isonicotinamide-based ligands generally involves the reaction of the ligand with a selected metal salt, such as metal acetates or chlorides, in a suitable solvent like methanol (B129727) or ethanol. researchgate.net The reaction mixture is often heated and stirred to promote the formation of the complex, which may then precipitate from the solution and be collected by filtration. For instance, Cu(II) and Ni(II) complexes of a related derivative, N-(4-methoxybenzylidene) isonicotinohydrazone, have been successfully synthesized through the condensation of the ligand with the corresponding metal salts. researchgate.net
The resulting complexes are characterized using a variety of analytical techniques to confirm their structure and properties.
Elemental Analysis: This technique is used to determine the empirical formula of the complex, confirming the stoichiometry of the metal-to-ligand ratio. Formulations such as M·L and M·L₂ are commonly observed. mdpi.com
Molar Conductivity: By measuring the molar conductivity of the complexes in a solvent like DMSO, their electrolytic nature can be determined. Low conductivity values typically indicate that the complexes are non-electrolytes, suggesting that any counter-ions are directly coordinated to the metal center rather than existing as free ions in the solution.
| Metal Ion | Complex Formulation | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Reference |
|---|---|---|---|---|
| Cu(II) | [CuL] | 13.54 - 14.33 | Non-electrolyte | |
| Ni(II) | [NiL] | 13.54 - 14.33 | Non-electrolyte | |
| Zn(II) | [ZnL] | 13.54 - 14.33 | Non-electrolyte | |
| Co(II) | [CoL] | Not Specified | Assumed Non-electrolyte | mdpi.com |
Elucidation of Coordination Modes and Geometries
Common Coordination Modes:
Monodentate: The ligand binds to a single metal center through one donor atom, most commonly the pyridine nitrogen. mdpi.com
Bidentate Bridging: The ligand links two different metal centers, using the pyridine nitrogen to bind to one and the amide oxygen to another. This mode is fundamental to the formation of polymeric networks. mdpi.com
Chelating: In certain derivatives, such as Schiff bases, the ligand can bind to a single metal ion using two or more donor atoms, forming a stable ring structure. researchgate.net
These varied coordination modes give rise to several possible geometries around the central metal ion.
| Coordination Geometry | Description | Example Metal Ions | Reference |
|---|---|---|---|
| Octahedral | The central metal ion is coordinated to six donor atoms. | Co(II), Ni(II) | researchgate.netnih.gov |
| Square Planar | The metal ion is at the center of a square, bonded to four donor atoms. | Cu(II), Ni(II) | mdpi.com |
| Tetrahedral | The metal ion is at the center of a tetrahedron, coordinated to four donor atoms. | Zn(II) | |
| Trigonal Pyramidal | A five-coordinate geometry where the metal ion is bonded to five donor atoms. | Co(II) | nih.gov |
Spectroscopic Probes of Metal-Ligand Interactions
Spectroscopic methods are indispensable for verifying the successful coordination of the ligand to the metal ion and for probing the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for detecting changes in the vibrational frequencies of the ligand's functional groups upon complexation. A shift in the characteristic bands of the pyridine ring or the amide group provides strong evidence of coordination. For instance, in Schiff base derivatives of isonicotinamide, the C=N (azomethine) stretching frequency is observed to shift to a lower wavenumber in the metal complex compared to the free ligand, confirming the involvement of the azomethine nitrogen in coordination. researchgate.netmdpi.comsciencepg.com Furthermore, the appearance of new absorption bands in the far-infrared region of the complex's spectrum (typically 400-600 cm⁻¹) can be assigned to new metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations, offering direct proof of bond formation. researchgate.netmdpi.com
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference | Reference |
|---|---|---|---|---|
| ν(C=N) Azomethine Stretch | ~1598 | ~1592-1595 | Coordination via azomethine nitrogen | researchgate.net |
| ν(M-N) Metal-Nitrogen | Absent | ~421-435 | Direct M-N bond formation | researchgate.net |
| ν(M-O) Metal-Oxygen | Absent | ~528-596 | Direct M-O bond formation | researchgate.net |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of a complex provides valuable information regarding its coordination geometry. The d-d electronic transitions of the central metal ion are particularly sensitive to the ligand field environment, and the position and intensity of these absorption bands can help in assigning the geometry, such as octahedral or square planar. researchgate.net
Derived Chemical Entities and Their Academic Exploration
Synthesis and Structural Analysis of N-(4-methoxyphenyl)isonicotinamide Analogues with Varied Substituents
The synthesis of analogues of this compound often involves the reaction of a substituted aniline (B41778) with a derivative of a pyridine (B92270) carboxylic acid. For instance, a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers were synthesized by reacting p-anisidine (B42471) with the corresponding nitrobenzenesulfonyl chloride in an aqueous sodium carbonate solution. mdpi.com This straightforward method yields the sulfonamide products which can be collected by filtration. mdpi.com
Another analogue, N-(4-methoxyphenyl)pentanamide, has also been synthesized as a simplified derivative of Albendazole. nih.gov The structural analysis of these analogues reveals important details about their conformation and intermolecular interactions. In the case of the N-(4-methoxyphenyl)-nitrobenzenesulfonamide series, all three isomers exhibit very similar bond lengths and angles. mdpi.com However, significant differences are observed in the C-S-N-C torsion angles, which leads to different orientations of the phenyl rings. mdpi.com The angle between the two aromatic rings was found to be 30.51° in one isomer and approximately 41.05° in the other two. mdpi.com
The crystal structure of these analogues is often stabilized by a network of hydrogen bonds. For example, the N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers all display N–H···O hydrogen bonds involving the sulfonamide group. mdpi.com In two of the isomers, the acceptor is a sulfonamide oxygen, while in the third, it is the methoxy (B1213986) oxygen atom. mdpi.com These interactions lead to the formation of complex three-dimensional networks or sheet-like structures in the solid state. mdpi.com
Similarly, the unexpected cyclization of 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, catalyzed by cobalt(II) acetate, yielded N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. nih.gov In its extended structure, two organic molecules are linked by a strong, symmetrical N-H+-N hydrogen bond. nih.gov
Table 1: Selected Structural Data for this compound Analogues
| Compound | Dihedral/Torsion Angle | Key Intermolecular Interactions | Reference |
|---|---|---|---|
| N-(4-methoxyphenyl)-nitrobenzenesulfonamide (isomer A) | Angle between aromatic rings: 30.51° | N–H···O hydrogen bonds, C–H···O interactions | mdpi.com |
| N-(4-methoxyphenyl)-nitrobenzenesulfonamide (isomer B) | Angle between aromatic rings: 41.05° | N–H···O hydrogen bonds | mdpi.com |
| N-(4-methoxyphenyl)-nitrobenzenesulfonamide (isomer C) | Angle between aromatic rings: 41.06° | N–H···O hydrogen bonds | mdpi.com |
| N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | - | N⋯H+⋯N, N—H⋯O, O—H⋯Cl hydrogen bonds | nih.gov |
Investigation of this compound as a Precursor to Heterocyclic Systems
The structural backbone of this compound, particularly the isonicotinoyl and methoxyphenyl moieties, makes it a point of interest for synthesizing more complex heterocyclic systems.
While direct use of this compound as a precursor for triazole synthesis is not extensively documented, related structures like isonicotinic acid hydrazide are common starting materials for 1,2,4-triazole (B32235) derivatives. nih.govbenthamdirect.comresearchgate.nethilarispublisher.com For example, 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol can be synthesized from isonicotinic acid hydrazide and subsequently converted to 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol by treatment with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net This triazole can then undergo further reactions, such as condensation with aldehydes or treatment with amines in the presence of formaldehyde (B43269) to create a variety of substituted triazole derivatives. nih.govresearchgate.net
In a different synthetic approach, the structural combination of pyrazole (B372694) and 1,2,4-triazole heterocycles has been achieved. zsmu.edu.ua Starting from ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate, which is derived from 1-(4-methoxyphenyl)ethan-1-one, a stepwise synthesis yields 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol. zsmu.edu.ua This intermediate serves as a basis for constructing fused heterocyclic systems like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R- nih.govbenthamdirect.comacs.orgtriazolo[3,4-b] nih.govbenthamdirect.comresearchgate.netthiadiazoles. zsmu.edu.ua
The direct incorporation of the entire this compound structure into a pyrazole ring is not a common transformation. However, the methoxyphenyl moiety is a frequent substituent in various pyrazole syntheses. For instance, 2-(5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, a pyrazoline derivative, was synthesized in a two-step reaction. ui.ac.id The process began with a base-catalyzed aldol (B89426) condensation of 2-hydroxyacetophenone (B1195853) and 3-methoxybenzaldehyde (B106831) to form a chalcone, which was then reacted with hydrazine hydrate to yield the pyrazoline. ui.ac.id
Another example involves the synthesis of 1-[β-((4-methoxyphenyl)-(3-(4-methoxyphenyl)propoxy)ethyl)]-1H-pyrazole, highlighting the use of the methoxyphenyl group in building complex pyrazole structures. researchgate.net The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-difunctional compound, like a diketone or an α,β-unsaturated ketone, with a hydrazine derivative. nih.gov The specific substituents on these precursors determine the final substitution pattern of the pyrazole ring.
Structure-Property Relationships
The relationship between the chemical structure of this compound analogues and their properties is a key area of research. Variations in the molecular structure can significantly influence non-covalent interactions, which in turn affect the supramolecular chemistry and reactivity of these compounds.
The planarity of the molecule and the orientation of its constituent parts also play a crucial role. In N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, the organic molecule is almost planar. nih.gov The supramolecular structure is dominated by a strong, symmetrical N⋯H+⋯N hydrogen bond that links two molecules together. nih.gov Hirshfeld surface analysis revealed that H⋯H, Cl⋯H/H⋯Cl, O⋯H/H⋯O, and N⋯H/H⋯N interactions are the major contributors to the crystal packing. nih.gov
The introduction of different functional groups can also modulate the electronic properties of the molecule. In a study of unsymmetrical porphyrins possessing an isonicotinic acid moiety and methoxyphenyl groups, it was found that the electron-donating methoxy groups influenced the fluorescence and surface photovoltage properties of the porphyrin system. researchgate.net These structure-property relationship studies are crucial for the rational design of new materials with specific chemical or physical characteristics. nih.govchemrxiv.orgnih.gov
Applications in Materials Science and Advanced Chemical Systems
Integration of N-(4-methoxyphenyl)isonicotinamide into Supramolecular Polymer Networks
Supramolecular polymer networks are a class of materials held together by non-covalent interactions, such as hydrogen bonds. nih.gov This reversible cross-linking imparts unique properties like self-healing and stimuli-responsiveness. The this compound molecule possesses key features that make it an excellent candidate for integration into such networks. The amide group (–CONH–) is a potent hydrogen bond donor and acceptor, while the pyridine (B92270) nitrogen can also act as a hydrogen bond acceptor.
The formation of predictable hydrogen-bonding patterns, or synthons, is crucial in the design of supramolecular structures. In related amide-containing molecules, such as isonicotinamide (B137802) and its derivatives, the amide-amide hydrogen bond is a robust and commonly observed synthon. osti.govresearchgate.net For this compound, the amide protons can form strong N–H···O or N–H···N hydrogen bonds with the amide oxygen or pyridine nitrogen of neighboring molecules, respectively. These interactions can lead to the formation of one-dimensional chains or more complex two- and three-dimensional networks, which are the foundational elements of a supramolecular polymer.
Development of Absorbing and Sensoring Systems based on this compound Derivatives
The electronic properties of this compound make its derivatives promising candidates for use in chemical sensing and absorption systems. The molecule contains a π-conjugated system that extends across the pyridine and phenyl rings. The interaction of this system with analytes can lead to changes in its electronic structure, which can be detected through spectroscopic methods.
Derivatives of this compound can be designed to act as chemosensors. For instance, the introduction of specific functional groups can create binding sites for ions or small molecules. The binding event can trigger a change in the molecule's fluorescence or a colorimetric response. In related systems, N-heterocyclic dyes containing a 4-methoxyphenyl (B3050149) group have been shown to be effective in sensing toxic ions. nih.gov The methoxy (B1213986) group acts as an electron-donating group, which can enhance the sensitivity of the sensor by modulating the internal charge transfer (ICT) characteristics of the molecule upon analyte binding. nih.gov
Furthermore, the ability of this compound to participate in the formation of coordination complexes with metal ions opens up possibilities for its use in metal-organic frameworks (MOFs) for sensing applications. nih.gov The pyridine nitrogen is a classic coordination site for metal ions. MOFs constructed with ligands based on this scaffold could exhibit selective absorption of small molecules or act as platforms for catalytic reactions, with the potential for monitoring these processes through changes in the framework's properties. nih.govmdpi.com
Contribution to Chemoresponsive Material Design
Chemoresponsive materials are "smart" materials that change their properties in response to a chemical stimulus. tue.nlnih.gov The integration of this compound into polymers can impart chemoresponsive behavior due to its specific chemical functionalities.
The pyridine nitrogen of the isonicotinamide moiety is basic and can be protonated in the presence of an acid. In a polymer containing this compound as a side chain, this protonation would introduce positive charges along the polymer backbone. The resulting electrostatic repulsion between the chains can cause a significant conformational change, leading to swelling or even dissolution of the polymer. This pH-responsive behavior is a key feature in the design of materials for applications such as controlled drug delivery or as actuators. nih.govnih.gov
Moreover, the amide bond itself can be susceptible to hydrolysis under certain pH conditions, providing a mechanism for the degradation of materials. This can be advantageous in the design of biodegradable polymers and hydrogels. The specific interactions of the methoxyphenyl and isonicotinamide components with different chemical species can also be harnessed to create materials that respond selectively to the presence of those species.
Role as a Building Block in Novel Organic Materials
This compound serves as a valuable building block, or "tecton," in the field of crystal engineering and the synthesis of new organic materials. bldpharm.com Its rigid structure, combined with its capacity for forming strong and directional hydrogen bonds, allows for the rational design of complex, ordered solid-state architectures.
Crystal structure analyses of closely related compounds, such as N-(4-methoxyphenyl)picolinamide (a structural isomer), reveal that the interplay of N-H···N and C-H···O hydrogen bonds, along with π-π stacking interactions, dictates the supramolecular assembly. In N-(4-methoxyphenyl)picolinamide, intramolecular hydrogen bonds contribute to a nearly planar molecular conformation, which facilitates efficient crystal packing.
The ability of isonicotinamide-based molecules to form co-crystals with other organic compounds is well-documented. mdpi.combldpharm.com By combining this compound with other molecules, it is possible to create new crystalline materials with tailored properties, such as modified solubility or thermal stability.
Furthermore, the functional groups on this compound allow for its incorporation into larger polymeric structures through covalent bonding. For example, it can be used as a monomer or as a functional side group in polymerization reactions to create novel polymers with specific optical, thermal, or mechanical properties. nih.govmdpi.com The presence of the methoxyphenyl and pyridyl groups can enhance properties like thermal stability and introduce photoresponsive or fluorescent behavior into the final material. capes.gov.br
Below is a table summarizing the key molecular interactions observed in a structural isomer, which provides insight into the potential interactions of this compound.
Data inferred from studies on the structural isomer N-(4-methoxyphenyl)picolinamide.
Current Challenges and Future Research Directions
Methodological Advancements in Synthesis and Characterization
The synthesis of N-(4-methoxyphenyl)isonicotinamide, while achievable through standard amidation reactions between isonicotinoyl chloride and p-anisidine (B42471), presents ongoing challenges in achieving high yields, purity, and exploring more sustainable synthetic routes. Future research is poised to address these challenges through several key advancements.
Challenges in Synthesis:
Reaction Conditions: Traditional methods may require harsh conditions or catalysts that are not environmentally benign.
Purification: The separation of the final product from starting materials and by-products can be complex, often requiring multi-step purification processes.
Scalability: Laboratory-scale syntheses may not be readily transferable to larger-scale production without significant optimization.
Future Research Directions in Synthesis:
Green Chemistry Approaches: The development of syntheses that utilize greener solvents, catalysts, and energy sources is a primary goal. This includes exploring biocatalysis or organocatalysis, such as the use of glutamic acid as a biodegradable catalyst in related amide syntheses. nih.gov
Microwave-Assisted Synthesis: This technique offers the potential for rapid reaction times and improved yields, and its application to the synthesis of this compound warrants investigation.
Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters, leading to higher consistency, yield, and easier scalability.
Advancements in Characterization: A thorough characterization is paramount to understanding the structure and properties of this compound. While standard techniques are employed, future research will focus on more advanced and combined methodologies.
| Characterization Technique | Information Obtained | Future Research Focus |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. | Advanced 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous signal assignment and conformational analysis in solution. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations. The absence of a C=O band and the appearance of a C=N band can indicate cyclization reactions. nih.gov | In-situ IR spectroscopy to monitor reaction kinetics and identify transient intermediates. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the identity of the compound. | High-resolution mass spectrometry (HRMS) for precise mass determination and elemental composition analysis. |
| X-ray Crystallography | Provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions. | Polymorph screening and characterization to identify different crystalline forms and their relative stabilities, which is crucial as isonicotinamide (B137802) itself is known to be highly polymorphic. nyu.edu |
| Thermal Analysis (DSC/TGA) | Investigates the thermal stability, melting point, and decomposition profile of the compound. | A detailed study of the thermal properties of different polymorphs and cocrystals. |
Exploration of Novel Supramolecular Assemblies and Their Functions
The isonicotinamide scaffold is a powerful building block in crystal engineering and supramolecular chemistry due to its hydrogen bonding capabilities (amide N-H donor and carbonyl oxygen acceptor, pyridine (B92270) nitrogen acceptor). The presence of the N-(4-methoxyphenyl) group introduces additional potential for π-π stacking and other weak interactions, leading to the formation of diverse and complex supramolecular architectures.
Key Intermolecular Interactions:
Hydrogen Bonding: The amide group can form robust N-H···O and N-H···N hydrogen bonds, leading to the formation of chains, sheets, or more complex networks. nih.gov The methoxy (B1213986) group's oxygen atom can also act as a hydrogen bond acceptor. mdpi.com
π-π Stacking: The aromatic rings (pyridine and methoxyphenyl) can engage in π-π stacking interactions, which play a significant role in stabilizing the crystal packing.
Future Research Directions:
Cocrystal Engineering: A systematic exploration of cocrystallization of this compound with various coformers (e.g., carboxylic acids, other amides) can lead to new solid forms with tailored physical properties such as solubility and stability. The formation of heterosynthons, like the carboxylic acid-pyridine synthon, is a well-established strategy in this area. researchgate.net
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen of the isonicotinamide moiety is an excellent coordination site for metal ions. This allows for the construction of coordination polymers and MOFs. Research into reacting this compound with various metal salts could yield novel materials with potential applications in gas storage, catalysis, or sensing. Studies on related isonicotinamide-based coordination polymers have shown the formation of 1D, 2D, and 3D networks. mdpi.com
Functional Supramolecular Materials: The design of supramolecular assemblies with specific functions is a major goal. This could include materials with interesting optical, electronic, or host-guest properties.
Predictive Modeling and Computational Design of this compound Systems
Computational chemistry provides powerful tools to predict and understand the behavior of molecules and materials, thereby guiding experimental efforts. For this compound, computational studies can offer insights into its electronic structure, conformational preferences, and intermolecular interactions.
Current Computational Approaches:
Density Functional Theory (DFT): Used to calculate optimized geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties.
Molecular Docking: Can be employed to predict the binding affinity and mode of interaction of this compound with biological targets, such as enzymes. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): Can be used to correlate the structural features of a series of related compounds with their chemical or biological activity.
Future Research Directions:
Crystal Structure Prediction: Advanced algorithms for crystal structure prediction can be used to explore the potential polymorphic landscape of this compound, helping to guide experimental polymorph screens.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution and the stability of its supramolecular assemblies.
Development of Force Fields: The development of accurate force fields specifically parameterized for this class of compounds would enhance the reliability of MD simulations and other molecular mechanics-based calculations.
A hypothetical computational study could investigate the interaction energies of different dimer configurations of this compound to predict the most stable hydrogen bonding and stacking motifs.
| Computational Method | Predicted Property | Potential Application |
| DFT | Electronic Structure, HOMO-LUMO gap, Electrostatic Potential | Understanding reactivity, predicting sites for electrophilic and nucleophilic attack. |
| Molecular Docking | Binding affinity and orientation in a receptor active site | Virtual screening for potential biological targets. |
| MD Simulations | Conformational dynamics, stability of supramolecular assemblies | Understanding the behavior of the molecule in different environments. |
Interdisciplinary Research Opportunities in Advanced Materials and Chemical Sensing
The unique chemical structure of this compound opens up avenues for research at the interface of chemistry, materials science, and biology.
Advanced Materials:
Non-linear Optical (NLO) Materials: Molecules with donor-acceptor π-conjugated systems can exhibit NLO properties. The methoxy group (donor) and the pyridine ring (acceptor) in this compound suggest that it could be a candidate for NLO applications.
Luminescent Materials: The aromatic nature of the molecule suggests potential for fluorescence. Modification of the structure and incorporation into coordination polymers could lead to new luminescent materials for applications in lighting or displays.
Liquid Crystals: The rod-like shape of the molecule could favor the formation of liquid crystalline phases under certain conditions.
Chemical Sensing:
Anion and Cation Sensors: The amide N-H group can act as a hydrogen bond donor for anion recognition, while the pyridine nitrogen and carbonyl oxygen can coordinate to cations. The development of sensors based on changes in the optical or electrochemical properties of this compound upon binding to an analyte is a promising research direction.
Chemiresistive Sensors: Thin films of this compound or its derivatives could be used as the active layer in chemiresistive sensors, where changes in electrical resistance upon exposure to a chemical vapor indicate the presence of the analyte.
The future of research on this compound is rich with possibilities. By leveraging advancements in synthesis, characterization, and computational modeling, the scientific community can unlock the full potential of this versatile molecule and its derivatives for a wide range of applications in advanced materials and beyond.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(4-methoxyphenyl)isonicotinamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the condensation of 4-methoxyaniline with isonicotinoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Yield optimization may require temperature control (0–5°C during coupling) and stoichiometric adjustments .
Q. Which spectroscopic techniques are essential for characterizing This compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substituent positions and aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm).
- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, aromatic C-H ~3050 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 257.09 for C₁₄H₁₃N₂O₂).
- X-ray Diffraction : Resolve crystal structure for absolute configuration confirmation .
Q. What initial biological screening assays are recommended for evaluating its bioactivity?
- Methodology :
- Enzyme Inhibition : Test against HDACs or MAO using fluorometric/colorimetric assays (e.g., HDAC-Glo™ Kit) .
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of This compound derivatives?
- Methodology :
- Substituent Modification : Replace methoxy with halogens (e.g., Cl, Br) or bulkier groups (e.g., ethoxy) to enhance lipophilicity and target binding .
- Bioisosteric Replacement : Substitute the isonicotinamide moiety with pyrazine or quinoline rings to modulate electronic effects.
- In Silico Docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., HDAC8) and prioritize synthetic targets .
Q. What in vitro and in vivo models are appropriate for investigating its pharmacokinetic properties?
- Methodology :
- In Vitro : Microsomal stability assays (rat/human liver microsomes) to assess metabolic degradation .
- In Vivo : Administer to Sprague-Dawley rats (IV/PO) for bioavailability studies; quantify plasma levels via LC-MS/MS .
- Tissue Distribution : Radiolabeled compound (³H/¹⁴C) to track accumulation in organs .
Q. What strategies resolve discrepancies in reported biological activities of This compound across studies?
- Methodology :
- Standardized Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C).
- Dose-Response Curves : Include multiple concentrations (e.g., 1 nM–100 µM) to confirm potency trends .
- Meta-Analysis : Apply hierarchical Bayesian models to harmonize data from conflicting studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
